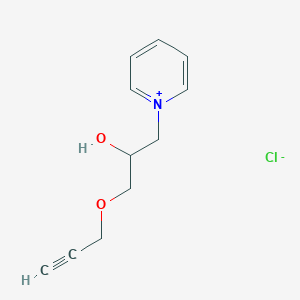
1-(Prop-2-ynyloxy)-3-pyridinium-1-ylpropan-2-ol chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Prop-2-ynyloxy)-3-pyridinium-1-ylpropan-2-ol chloride is a chemical compound that features a pyridinium ring substituted with a prop-2-ynyloxy group and a propan-2-ol moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Prop-2-ynyloxy)-3-pyridinium-1-ylpropan-2-ol chloride typically involves the reaction of a pyridinium derivative with propargyl bromide in the presence of a base such as potassium carbonate (K₂CO₃) and a solvent like acetone . The reaction proceeds through an S_N2 mechanism, where the nucleophilic substitution of the bromide by the pyridinium nitrogen occurs, leading to the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimization of reaction conditions to achieve higher yields and purity. This can include the use of different solvents, bases, and reaction temperatures to enhance the efficiency of the synthesis process .
Analyse Des Réactions Chimiques
Types of Reactions
1-(Prop-2-ynyloxy)-3-pyridinium-1-ylpropan-2-ol chloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically employed.
Substitution: Nucleophiles such as halides, amines, or thiols can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives .
Applications De Recherche Scientifique
1-(Prop-2-ynyloxy)-3-pyridinium-1-ylpropan-2-ol chloride has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antibacterial and antiurease effects.
Medicine: Explored for its potential therapeutic properties.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 1-(Prop-2-ynyloxy)-3-pyridinium-1-ylpropan-2-ol chloride involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it has been shown to inhibit urease enzyme activity, which is crucial for its antibacterial properties .
Comparaison Avec Des Composés Similaires
Similar Compounds
1-(Prop-2-ynyloxy)benzene: A similar compound with a benzene ring instead of a pyridinium ring.
4-bromo-2-chloro-1-(prop-2-ynyloxy)benzene: Another related compound with additional halogen substitutions.
Uniqueness
1-(Prop-2-ynyloxy)-3-pyridinium-1-ylpropan-2-ol chloride is unique due to its specific structural features, such as the presence of both a pyridinium ring and a prop-2-ynyloxy group. This combination imparts distinct chemical and biological properties that differentiate it from other similar compounds .
Propriétés
Formule moléculaire |
C11H14ClNO2 |
|---|---|
Poids moléculaire |
227.69 g/mol |
Nom IUPAC |
1-prop-2-ynoxy-3-pyridin-1-ium-1-ylpropan-2-ol;chloride |
InChI |
InChI=1S/C11H14NO2.ClH/c1-2-8-14-10-11(13)9-12-6-4-3-5-7-12;/h1,3-7,11,13H,8-10H2;1H/q+1;/p-1 |
Clé InChI |
XRKARSYHWSYWGT-UHFFFAOYSA-M |
SMILES canonique |
C#CCOCC(C[N+]1=CC=CC=C1)O.[Cl-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-[Chloro(phenyl)methylidene]-1,3-diphenylhexahydropyrimidine-2,4,6-trione](/img/structure/B14006953.png)
![Bicyclo[2.2.2]octane-2,3-dicarbonitrile](/img/structure/B14006959.png)
![2-{[(e)-(4-Nitrophenyl)methylidene]amino}-9h-fluoren-9-ol](/img/structure/B14006967.png)
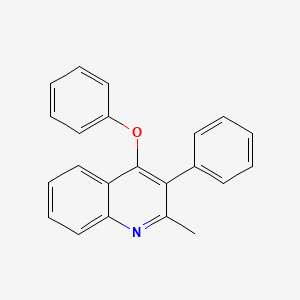
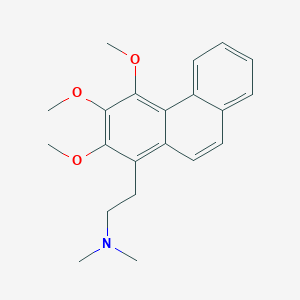
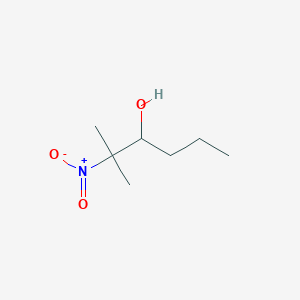
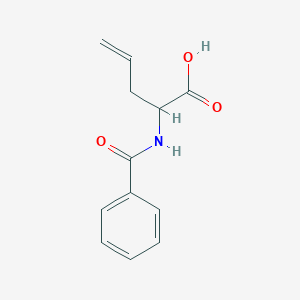
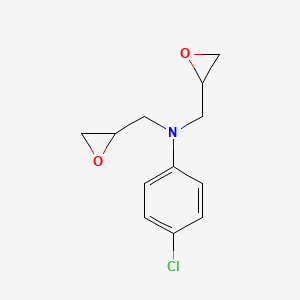
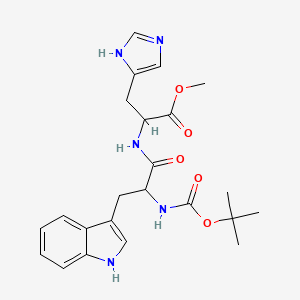
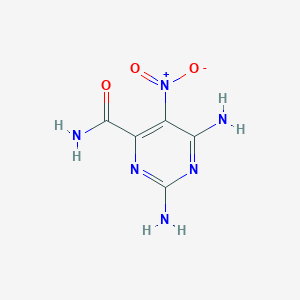
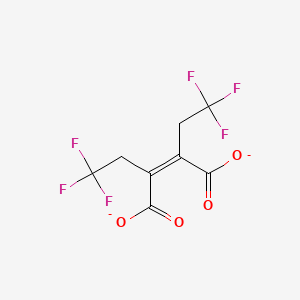
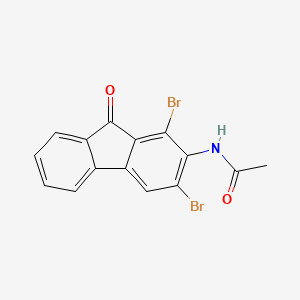
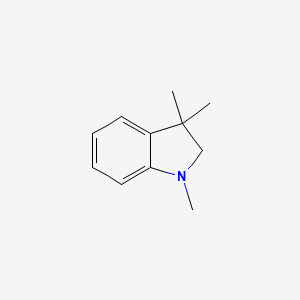
![Methyl 3-[(4-chlorophenyl)carbamoylsulfanyl]propanoate](/img/structure/B14007003.png)
